1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrole
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Overview
Description
1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a bromine atom on the phenyl ring, a cyclohexyl group on another phenyl ring, and a methyl group on the pyrrole ring
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with 4-cyclohexylbenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a cyclization reaction with methylamine to yield the desired pyrrole compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structural features may contribute to its activity against certain biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-5-methyl-1H-pyrrole can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-2-phenyl-5-methyl-1H-pyrrole: Lacks the cyclohexyl group, which may affect its chemical properties and biological activity.
1-(3-Bromophenyl)-2-(4-methylphenyl)-5-methyl-1H-pyrrole: Contains a methyl group instead of a cyclohexyl group, leading to differences in steric and electronic effects.
1-(3-Bromophenyl)-2-(4-cyclohexylphenyl)-1H-pyrrole: Lacks the methyl group on the pyrrole ring, which may influence its reactivity and interactions with targets.
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
91306-81-9 |
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Molecular Formula |
C23H24BrN |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(4-cyclohexylphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C23H24BrN/c1-17-10-15-23(25(17)22-9-5-8-21(24)16-22)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h5,8-16,18H,2-4,6-7H2,1H3 |
InChI Key |
TXUCWNSKTJUAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)Br)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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